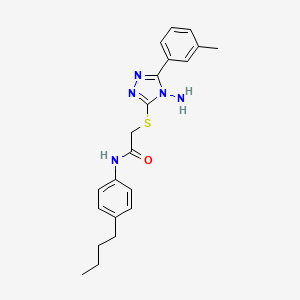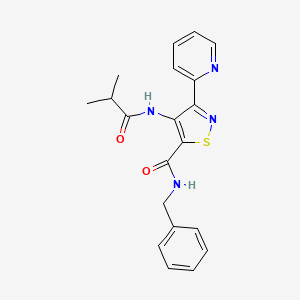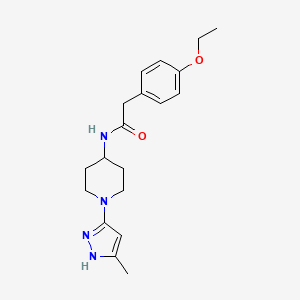
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as ODZ10117, is a novel small molecule that has been recently developed for scientific research purposes. It belongs to the class of sulfonamide derivatives and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Therapeutic Potential and Biological Activities
Sulfonamides, including derivatives similar to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, have been extensively studied for their diverse therapeutic applications. These compounds have demonstrated significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showcasing their potential as multifaceted therapeutic agents. Notably, certain derivatives have shown promising anti-inflammatory and analgesic effects without causing notable tissue damage in liver, kidney, colon, and brain, marking a significant advancement in the development of safer therapeutic options (Ş. Küçükgüzel et al., 2013).
Anticancer and Radiosensitizing Evaluation
The exploration of sulfonamide derivatives for anticancer applications has identified compounds with higher activity against human tumor cell lines than doxorubicin, a widely used chemotherapeutic agent. These findings suggest the potential of sulfonamide derivatives, including those structurally related to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, as novel anticancer therapeutics or as agents to enhance the efficacy of existing treatments through radiosensitization (M. Ghorab et al., 2015).
Carbonic Anhydrase Inhibition
Research into the biological activity of sulfonamide derivatives has also highlighted their role as potent inhibitors of carbonic anhydrase isoenzymes, with implications for treating conditions like glaucoma. These studies provide insights into the molecular interactions and efficacy of sulfonamides in modulating enzymatic activity, further underscoring the compound class's versatility in therapeutic applications (Nurgün Büyükkıdan et al., 2017).
Antimicrobial Properties
The antibacterial activity of novel heterocyclic compounds containing a sulfonamido moiety has been investigated, revealing the potential of sulfonamide derivatives as effective antibacterial agents. This research opens avenues for the development of new antimicrobial drugs to combat resistant bacterial strains, contributing to the ongoing efforts to address antimicrobial resistance (M. E. Azab et al., 2013).
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O5S/c1-12-5-7(4-10-12)19(16,17)11-2-3-13-8(14)6-18-9(13)15/h4-5,11H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNQAEFWHRCLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2589589.png)

![1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589593.png)
![Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2589595.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate](/img/structure/B2589597.png)
![N-(2-ethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589598.png)
![5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2589599.png)
![3-[(3Ar,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2589602.png)

![5-((4-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589604.png)

![Sodium pyrazolo[1,5-a]pyrimidin-5-olate](/img/structure/B2589607.png)
![(5-Methyl-5-azaspiro[2.5]octan-6-yl)methanamine dihydrochloride](/img/structure/B2589610.png)